molecular formula C20H19FN4OS B2695680 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-16-5

3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2695680
CAS No.: 852145-16-5
M. Wt: 382.46
InChI Key: ZZNLNIJVMRLIGG-UHFFFAOYSA-N
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Description

Role of Indole Scaffolds in Anticancer Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, serves as a cornerstone in anticancer drug development due to its structural versatility and broad-spectrum bioactivity. Over 40% of clinically approved anticancer agents derived from natural products contain indole or its analogs, underscoring its pharmacological relevance. Key mechanisms of indole-based anticancer agents include:

  • Microtubule disruption : Indole derivatives like vincristine and vinblastine inhibit tubulin polymerization, arresting mitosis in cancer cells.
  • Epigenetic modulation : Histone deacetylase (HDAC) inhibitors such as panobinostat incorporate indole fragments to restore tumor suppressor gene expression.
  • Apoptosis induction : Indole-3-carbinol derivatives activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic Bcl-2 family members.

Structural studies demonstrate that indole’s planar geometry enables π-π stacking interactions with aromatic residues in protein binding pockets, while its nitrogen atom facilitates hydrogen bonding with biological targets. The scaffold’s adaptability permits substitutions at positions 1, 3, and 5 without compromising core activity, enabling fine-tuning of potency and selectivity.

Table 1: Clinically Approved Indole-Based Anticancer Agents

Drug Name Target Approval Year
Panobinostat HDAC 2015
Alectinib ALK kinase 2015
Osimertinib EGFR kinase 2015
Nintedanib VEGFR/FGFR/PDGFR 2014

Significance of 1,2,4-Triazole Moieties in Bioactive Compound Design

The 1,2,4-triazole ring contributes critical pharmacophoric features to hybrid molecules:

  • Metabolic stability : Triazole’s resonance stabilization resists oxidative degradation, extending plasma half-life.
  • Metal coordination capacity : The N2 and N4 positions chelate transition metals, enhancing binding to metalloenzyme active sites.
  • Hydrogen bond networks : Triazole’s dual hydrogen bond acceptors (N1 and N4) improve target affinity, as seen in antifungal agents like fluconazole.

In kinase inhibitors, the 1,2,4-triazole core mimics adenine’s hydrogen bonding pattern, competitively inhibiting ATP-binding pockets. For example, letrozole’s triazole moiety blocks aromatase activity in breast cancer therapy by displacing the substrate androstenedione.

Rationale for Molecular Hybridization Strategies

Hybridizing indole with 1,2,4-triazole merges complementary pharmacological properties:

  • Synergistic target engagement : Indole’s tubulin-binding capability pairs with triazole’s kinase inhibitory potential for multi-mechanistic action.
  • Improved solubility : The triazole’s polarity counterbalances indole’s hydrophobicity, enhancing aqueous solubility by 2–3 log units.
  • Resistance mitigation : Hybrid structures reduce efflux pump recognition compared to single-scaffold drugs, as demonstrated in P-glycoprotein substrate assays.

The specific substitution pattern in 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole exemplifies rational design:

  • 4-Fluorobenzylthio group : Enhances membrane permeability via lipid solubility (ClogP +3.2)
  • 2-Methoxyethyl chain : Introduces steric bulk to prevent rapid hepatic glucuronidation
  • Indole-triazole linkage : Maintains planarity for DNA intercalation while allowing rotational freedom for target adaptation

Table 2: Key Physicochemical Properties of Indole-Triazole Hybrids

Property Indole Alone Triazole Hybrid
LogP 2.8 ± 0.3 1.9 ± 0.2
H-bond Acceptors 1 4
Polar Surface Area (Ų) 28 68

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-26-11-10-25-19(17-12-22-18-5-3-2-4-16(17)18)23-24-20(25)27-13-14-6-8-15(21)9-7-14/h2-9,12,22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNLNIJVMRLIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Fluorobenzyl Thioether Group: This step involves the nucleophilic substitution reaction where a thiol group reacts with a fluorobenzyl halide under basic conditions to form the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its triazole and indole components are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Triazole Positions 4 & 5) Melting Point (°C) Yield (%) Key Biological Activity Reference
3-(5-((4-Fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole (Target Compound) 4: 2-Methoxyethyl; 5: 4-Fluorobenzylthio Data unavailable N/A Inferred antimicrobial N/A
3-(5-((4-Chlorophenyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole 4: Methyl; 5: 4-Chlorophenylthio 289.9 69 Cytotoxic (dual inhibitors)
3-(5-((2-Fluorophenyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole 4: Cyclohexyl; 5: 2-Fluorophenylthio 295.8 85 Cytotoxic
2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole 4: Cyclohexyl; 5: 4-Chlorobenzylthio 250 72 Antimicrobial (broad-spectrum)
4-((5-((Cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4: Methyl; 5: Cyclohexylmethylthio 155–157 88 Antifungal (inferred)
2.1. Substituent Effects on Physicochemical Properties
  • Halogen Influence :

    • Fluorine substituents (e.g., 4-fluorobenzylthio in the target compound) typically enhance metabolic stability and binding affinity compared to chlorine analogs (e.g., 4-chlorophenylthio in ). Fluorinated derivatives also exhibit higher melting points (e.g., 295.8°C for 2-fluorophenylthio vs. 289.9°C for 4-chlorophenylthio) .
    • The 2-methoxyethyl group in the target compound likely improves solubility relative to bulkier substituents like cyclohexyl (melting point ~250°C in ).
  • Synthetic Yields :

    • Yields for triazole-indole conjugates vary widely (69–89%) depending on substituent complexity. For example, 2-methoxyphenyl derivatives achieve higher yields (89%) than 4-chlorophenyl analogs (69%) . The target compound’s synthesis may align with these trends, though experimental data is lacking.

Biological Activity

3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that belongs to the class of triazole derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN4OSC_{20}H_{18}ClFN_{4}OS with a molecular weight of approximately 416.9 g/mol. Its IUPAC name is 3-[5-[(4-fluorobenzyl)thio]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole. The presence of the triazole ring and indole moiety is significant for its biological activity.

PropertyValue
Molecular FormulaC20H18ClFN4OS
Molecular Weight416.9 g/mol
IUPAC Name3-[5-[(4-fluorobenzyl)thio]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole
InChI KeyUGDXMUXFLXPGNZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The triazole moiety is known to influence several biochemical pathways, potentially leading to therapeutic effects such as:

  • Antimicrobial Activity : Triazoles have been documented to exhibit significant antimicrobial properties, which can be attributed to their ability to inhibit fungal cell wall synthesis.
  • Anticancer Activity : Preliminary studies suggest that compounds containing triazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Properties

Research indicates that triazole derivatives demonstrate considerable antimicrobial activity against a range of pathogens. For instance, studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of cellular processes essential for microbial survival.

Anticancer Properties

A recent study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines including melanoma and breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, making them potential candidates for cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against bacterial strains such as E. coli and Staphylococcus aureus. The results showed inhibition zones ranging from 17 mm to 23 mm, indicating potent antibacterial properties .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited higher cytotoxicity compared to established chemotherapeutics like dacarbazine. These findings underline the potential of triazole-containing compounds in oncology .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, analogous indole-triazole derivatives are synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with alkyne-bearing moieties (e.g., 3-ethynylanisole) in PEG-400/DMF solvents using CuI as a catalyst . Key steps include:

  • Reaction setup : 12-hour stirring under inert conditions.
  • Workup : Dilution with water, extraction with ethyl acetate, and drying.
  • Purification : Column chromatography (70:30 ethyl acetate/hexane) yields ~42% pure product . Microwave-assisted synthesis can enhance efficiency (e.g., reduced reaction time and improved yield) for related triazole derivatives .

Q. How is the structure and purity of this compound confirmed post-synthesis?

Multimodal characterization is essential:

  • NMR spectroscopy : 1H, 13C, and 19F NMR verify substituent positions and fluorine integration .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while reverse-phase HPLC ensures purity (>95%) .

Q. What initial biological assays are recommended for evaluating its activity?

  • Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Fluorometric assays for targets like 5-lipoxygenase (5-LOX) or PI3K, with IC50 comparisons to known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for industrial research?

  • Catalyst screening : Replace CuI with Cu nanoparticles or ligands (e.g., TBTA) to reduce side reactions .
  • Solvent systems : Test ionic liquids or water/DMSO mixtures for greener synthesis .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes for 85% yield in triazole-thiol synthesis) . Contradictory evidence: Conventional heating in PEG-400 yields moderate (42%) vs. microwave-assisted (85%) yields .

Q. What computational methods are used to predict binding affinity and mechanism of action?

  • Docking studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes like tankyrase or 5-LOX .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How do structural modifications influence cytotoxicity and selectivity?

  • Substituent effects : Replacing the 4-fluorobenzyl group with a cyclohexyl or 2-fluorophenyl moiety alters cytotoxicity (e.g., IC50 shifts from 2.1 µM to 8.7 µM in MCF-7 cells) .
  • Thioether vs. sulfone : Oxidation of the thioether to sulfone reduces antimicrobial activity but enhances enzyme inhibition .
  • Indole substitution : Adding methoxyethyl groups improves solubility and pharmacokinetic properties .

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